1-(4-溴苯基)-3-(2,4-二氯苯基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

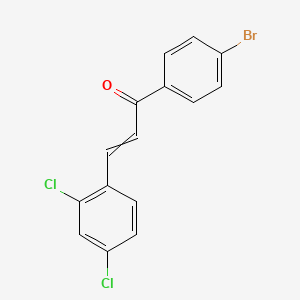

1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H9BrCl2O and its molecular weight is 356 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Spectroscopic Analysis

The compound has been extensively characterized using various spectroscopic techniques including Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide insight into the molecular structure and electronic properties, essential for understanding its reactivity and interactions in different environments .

Nonlinear Optical Behavior

1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one exhibits promising nonlinear optical properties due to its non-centrosymmetric crystal structure. Studies have shown that it possesses excellent second harmonic generation (SHG) efficiency, making it suitable for applications in optical devices such as frequency converters and laser technology. The compound's hyperpolarizabilities have been calculated using density functional theory (DFT), indicating its potential for use in advanced photonic applications .

Anticancer Potential

Research has highlighted the anticancer properties of this compound. In vitro studies have demonstrated that derivatives of similar structures can inhibit the proliferation of various cancer cell lines. For example, compounds with halogen substitutions showed effective cytotoxicity against human colon cancer cells (HCT 116), with IC50 values around 4.36 µM. This suggests that 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory activity. It selectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Molecular docking studies revealed favorable binding interactions with these enzymes, suggesting its potential therapeutic use in treating inflammatory conditions without the gastrointestinal side effects associated with non-selective COX inhibitors.

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cells; effective against HCT 116 with IC50 ~ 4.36 µM |

| Anti-inflammatory | Selective inhibition of COX-1 over COX-2; potential for reduced side effects in treatment |

Study 1: Molecular Docking and Binding Affinity

A molecular docking study was conducted to evaluate the binding affinity of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one to COX enzymes. The results indicated that the compound has a higher selectivity index for COX-1 compared to COX-2, supporting its potential therapeutic use in inflammatory conditions.

Study 2: Antiproliferative Effects

In comparative studies involving various compounds with similar structures, it was observed that those containing halogen substitutions exhibited enhanced antiproliferative effects on cancer cell lines. The presence of bromine and dichloro groups likely contributes to the biological activity by altering electronic properties and enhancing binding interactions with target proteins.

生物活性

1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, also known as (2E)-1-(4-bromophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one, is a synthetic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Research indicates that the compound exhibits various biological activities primarily through interactions with specific molecular targets. Notably, it has been shown to influence the cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are critical in the inflammatory response. The compound's structure allows it to form stable interactions with these enzymes, potentially leading to anti-inflammatory effects .

Anticancer Activity

A significant area of interest is the anticancer potential of this compound. Studies have demonstrated that it can inhibit the proliferation of cancer cells. For instance, in vitro evaluations showed that certain derivatives with similar structures exhibited IC50 values indicating effective cytotoxicity against various cancer cell lines. Although specific IC50 values for 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one were not detailed in the literature reviewed, related compounds have shown promising results with values around 4.36 µM against human colon cancer cells (HCT 116) .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been attributed to its ability to inhibit COX enzymes. A study highlighted that derivatives of similar structures could selectively inhibit COX-1 over COX-2, suggesting a pathway for reducing inflammation without the gastrointestinal side effects often associated with non-selective COX inhibitors .

Study 1: Molecular Docking and Binding Affinity

A molecular docking study was conducted to evaluate the binding affinity of 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one to COX enzymes. The results indicated favorable binding modes and interactions that could explain its anti-inflammatory properties. The selectivity index for COX-1 was notably higher than for COX-2, supporting its potential therapeutic use in inflammatory conditions .

Study 2: Antiproliferative Effects

In a comparative study involving various compounds with similar structures, it was observed that those containing halogen substitutions exhibited enhanced antiproliferative effects on cancer cell lines. The presence of bromine and dichloro groups in this compound likely contributes to its biological activity by altering electronic properties and enhancing binding interactions with target proteins .

Data Tables

属性

IUPAC Name |

1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrCl2O/c16-12-5-1-11(2-6-12)15(19)8-4-10-3-7-13(17)9-14(10)18/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYULJYQCIXAZIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrCl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377555 |

Source

|

| Record name | 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918496-04-5 |

Source

|

| Record name | 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural organization of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one?

A1: Research reveals that 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one molecules arrange themselves in a specific manner. [] These molecules form chains along the crystallographic b-axis due to close interactions between bromine and chlorine atoms (Br⋯Cl contacts). Furthermore, these chains assemble into layers through hydrogen bonding involving carbon and oxygen atoms (C—H⋯O intermolecular interactions). These layers then stack in parallel along the crystallographic c-axis, creating a three-dimensional structure. [] You can find a visualization of this structure in the paper titled "1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one" published on Semantic Scholar: .

Q2: Are there any computational studies on the properties of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one?

A2: Yes, researchers have employed computational chemistry to investigate the properties of this compound. While specific details of the simulations and calculations are not provided in the abstract, a study titled "Spectroscopic Investigation and Density Functional Theory prediction of First and Second order Hyperpolarizabilities of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-prop-2-en-1-one" explored the molecule's hyperpolarizabilities using Density Functional Theory (DFT). This suggests potential applications in nonlinear optics and related areas. You can find more information about this research on Semantic Scholar: .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。